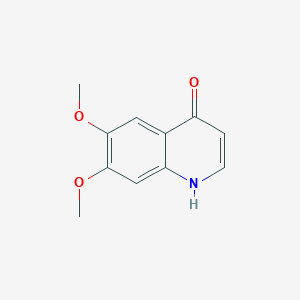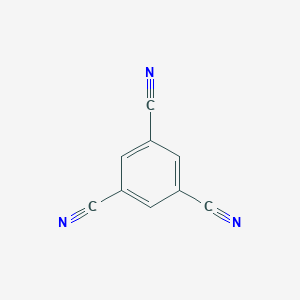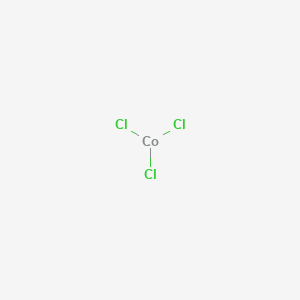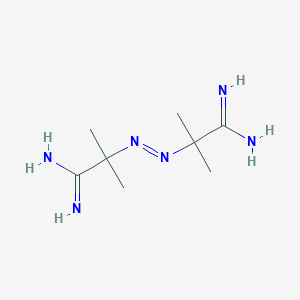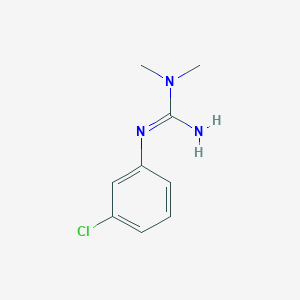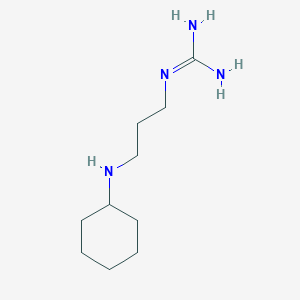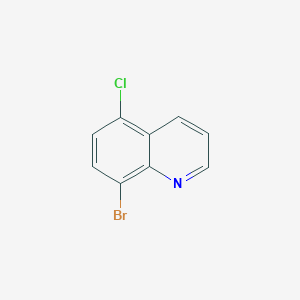
8-Bromo-5-chloroquinoline
Descripción general
Descripción
8-Bromo-5-chloroquinoline is a compound with the molecular formula C9H5BrClN . It is a solid substance and has a molecular weight of 242.5 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Bromo-5-chloroquinoline, has been a topic of interest in recent research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Ghodile et al. developed a novel class of 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of 8-Bromo-5-chloroquinoline contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of 8-Bromo-5-chloroquinoline have been studied, with a focus on its photodeprotection reaction . The results indicate differences in the photochemical mechanisms and product outcomes, and reveal that the triplet excited state is most likely on the pathway to the product .Physical And Chemical Properties Analysis
8-Bromo-5-chloroquinoline is a solid substance . It has a molecular weight of 242.5 and is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline and its derivatives are widely used in the development of antimalarial drugs. Some of the most notable ones include chloroquine, quinine, and primaquine .
Antibacterial Activity
Quinoline-based compounds, such as fluoroquinolones (e.g., ciprofloxacin), have been used as antibacterial agents .
Anticancer Activity
Quinoline derivatives have shown potential in cancer treatment. For instance, topotecan and camptothecin are quinoline-based anticancer drugs . In another study, the compound 5,7-dibromo-8-hydroxyquinoline showed promising anticancer activity against HeLa, HT29, and C6 cell lines .
Local Anesthetic Activity
Dibucaine, a quinoline derivative, is used as a local anesthetic .
Anti-tubercular Activity
Bedaquiline, a drug used to treat tuberculosis, is a quinoline derivative .
Broad Spectrum of Bioactivity
Quinoline and its derivatives have been found to exhibit a broad spectrum of bio-responses, including antioxidant, anti-inflammatory, anti-SARS-CoV-2, and antituberculosis activities .
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which 8-bromo-5-chloroquinoline belongs, are known to have a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, often related to their targets .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial, antimalarial, and anticancer activities .
Action Environment
The action, efficacy, and stability of 8-Bromo-5-chloroquinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a common reaction involving quinoline derivatives, is known to be influenced by the choice of boron reagents, which can be tailored for specific reaction conditions .
Safety and Hazards
8-Bromo-5-chloroquinoline is labeled with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Compounds containing the 8-HQ moiety, such as 8-Bromo-5-chloroquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .
Propiedades
IUPAC Name |
8-bromo-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHRBFTAKZOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561535 | |
| Record name | 8-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloroquinoline | |
CAS RN |
1154741-20-4 | |
| Record name | 8-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-5-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




